1-Amino-5-chloroanthraquinone

Description

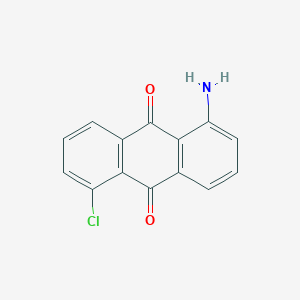

Structure

3D Structure

Properties

IUPAC Name |

1-amino-5-chloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16)12(8)14(7)18/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHMGEKACAOTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059447 | |

| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | 1-Amino-5-chloroanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117-11-3 | |

| Record name | 1-Amino-5-chloroanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-5-chloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-5-CHLOROANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-5-chloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-1-CHLOROANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5D22IE4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-5-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Amino-5-chloroanthraquinone CAS number and chemical properties

An In-depth Technical Guide to 1-Amino-5-chloroanthraquinone: From Synthesis to Advanced Applications

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, synthesis methodologies, and its expanding applications beyond traditional dye manufacturing into the realms of advanced materials and biomedical research.

Core Chemical Identity and Physical Properties

This compound, identified by the CAS Number 117-11-3 , is a substituted anthraquinone derivative.[1][2][3][4][5] Its molecular structure, featuring an anthraquinone core with both an amino group and a chlorine atom, is fundamental to its chemical reactivity and utility.[6] This compound typically appears as red or reddish-brown crystals or powder.[7]

The foundational properties of this compound are summarized below, providing a quantitative basis for its application in various experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 117-11-3 | [1][8] |

| Molecular Formula | C₁₄H₈ClNO₂ | [1][3][8][9] |

| Molecular Weight | 257.67 g/mol | [1][8][9] |

| Appearance | Red or reddish-brown crystals/powder | [7] |

| Melting Point | 204-216 °C | [3][8] |

| Boiling Point (Predicted) | 500.9 ± 50.0 °C | [1][3] |

| Density (Predicted) | 1.5630 g/cm³ | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, chloroform) | [7] |

The poor aqueous solubility is a critical consideration in experimental design, often necessitating the use of organic solvents for reactions and analyses.[7] The choice of solvent can significantly influence the compound's solubility characteristics, a factor that is often leveraged in purification processes like recrystallization.[7]

Synthesis and Manufacturing: A Mechanistic Perspective

The industrial synthesis of this compound is primarily achieved through two established routes. The selection of a particular method is often dictated by the availability of precursors, desired purity, and economic viability.

Reduction of 5-Chloro-1-nitroanthraquinone

A prevalent method involves the reduction of 5-chloro-1-nitroanthraquinone.[1][9] This reaction is a classic example of nitro group reduction, a fundamental transformation in organic chemistry.

Experimental Protocol: Reduction Synthesis

-

Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, suspend 5-chloro-1-nitroanthraquinone in an aqueous solution of sodium sulfide.

-

Heating: Heat the mixture under reflux. The sodium sulfide acts as the reducing agent, donating electrons to the nitro group.

-

Transformation: The nitro group (-NO₂) is reduced to an amino group (-NH₂). The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration.

-

Purification: The crude product is washed with water to remove inorganic byproducts and then purified, typically by recrystallization from a suitable organic solvent, to yield pure this compound.

The causality behind this choice of reducing agent lies in the efficacy and cost-effectiveness of sodium sulfide for large-scale industrial production.

Amination of 1,5-Dichloroanthraquinone

An alternative route involves the nucleophilic aromatic substitution of 1,5-dichloroanthraquinone with ammonia.[10] This process leverages the reactivity of the chloro-substituents on the anthraquinone core.

Experimental Protocol: Amination Synthesis

-

Reaction Setup: Heat 1,5-dichloroanthraquinone in an autoclave with an aqueous ammonia solution (e.g., 25% strength).[10]

-

Temperature and Pressure: The reaction is conducted at elevated temperatures (e.g., 200-220 °C) and, consequently, high pressure.[10] These conditions are necessary to facilitate the nucleophilic attack of ammonia on the electron-deficient aromatic ring.

-

Selective Substitution: The reaction typically yields a mixture of this compound and 1,5-diaminoanthraquinone.[10] The ratio of these products can be influenced by reaction time, temperature, and ammonia concentration.

-

Isolation and Separation: After cooling, the product mixture is filtered, washed until neutral, and dried.[10] The separation of the mono- and di-substituted products can be challenging and may require subsequent chemical modification (e.g., acylation) followed by separation based on differential solubility.[10]

This method's complexity in product separation makes it a nuanced choice, often employed when specific downstream applications can utilize the resulting product mixture.

Caption: Key synthesis pathways for this compound.

Spectroscopic Characterization: Elucidating the Structure

A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of this compound.[11] Each technique provides complementary information about the molecule's structure and electronic properties.

-

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. Anthraquinones typically show intense π → π* transitions in the UV region and lower intensity n → π* transitions that can extend into the visible spectrum, which are responsible for their color.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands for this molecule would include N-H stretching from the amino group and C=O stretching from the quinone carbonyl groups.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.[11] The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the anthraquinone core.

-

Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.[9]

General Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the solvent's deuterium signal and shim the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign signals to specific nuclei within the molecule.

Applications: From Traditional Dyes to Modern Materials

While historically significant in the dye industry, the unique electronic and chemical properties of this compound have opened doors to novel applications in materials science and biomedical research.[6][13]

Intermediate for Vat Dyes

The primary and most established use of this compound is as a chemical intermediate for synthesizing high-performance vat dyes.[1][6][9] Its structure provides a robust chromophore and reactive sites (the amino group and chlorine atom) for building larger, more complex dye molecules known for their excellent fastness to light and washing.[6]

Emerging Applications in Advanced Materials

-

Organic Electronics: The anthraquinone core is an electron-accepting moiety, making its derivatives interesting candidates for materials in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[6][14] Research is ongoing to explore its potential in charge transport layers or as a component of emissive materials.[14]

-

Fluorescent Sensors: The inherent fluorescence of some anthraquinone derivatives can be modulated by their chemical environment.[7] This property is being explored for the development of chemosensors, for instance, in detecting environmental pollutants or specific metal ions.[6][7]

Relevance in Drug Development

Anthraquinone and its derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[15] The amino and chloro substituents on this compound can influence its biological activity and provide handles for further chemical modification. While direct therapeutic applications are not established, it serves as a valuable scaffold for the synthesis of novel bioactive compounds.[7][15] For example, the anticancer drug Mitoxantrone is an aminoanthraquinone derivative, highlighting the therapeutic potential of this chemical class.[15]

Caption: Applications of this compound.

Safety, Handling, and Regulatory Information

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][16] It is harmful if swallowed.

-

GHS Classification: The compound is labeled with the "Warning" signal word.[9][16]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Handling: Avoid breathing dust.[16] Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[1]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following local environmental regulations.[1][9]

Conclusion

This compound is a compound of significant industrial importance and growing scientific interest. While its role as a key intermediate in the dye industry is well-established, its unique photophysical and electronic properties are paving the way for its use in advanced materials and as a scaffold in medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and scientists looking to innovate with this versatile molecule.

References

- Solubility of Things. (n.d.). This compound.

- ECHEMI. (n.d.). This compound Formula - 117-11-3.

- ChemicalBook. (2024, December 18). This compound | 117-11-3.

- ChemBK. (2024, April 9). This compound.

- Zehao Industry Co., Ltd. (n.d.). This compound / CAS:117-11-3.

- Parchem. (n.d.). This compound (Cas 117-11-3).

- Generic Source. (n.d.). This compound: Versatile Intermediate for Dyes and Advanced Materials.

- PubChem. (n.d.). This compound.

- CAS Common Chemistry. (n.d.). This compound.

- Generic Source. (n.d.). The Role of this compound in Modern Dye Manufacturing.

- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: this compound.

- Google Patents. (n.d.). US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones.

- RSC Publishing. (2023, April 28). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators.

- Haz-Map. (2025). This compound.

- SpectraBase. (n.d.). This compound [FTIR].

- Otto Chemie Pvt Ltd. (n.d.). 1-Aminoanthraquinone, 96%.

- Generic Source. (n.d.). Exploring the Potential of this compound in Advanced Materials.

- DergiPark. (2023, January 22). Design, Synthesis and Structural Characterization of Novel Thioanthraquinone Analogues from 1,5-Dichloroanthraquinone.

- AWS. (2008, July 9). Structural and spectral assignments of six anthraquinone derivatives from the mangrove fungus (ZSUH-36).

- Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.

- European Patent Office. (n.d.). Synthesis of 1-amino-anthraquinone - EP 0499451 A1.

- PubChem. (n.d.). 1-Aminoanthraquinone.

- Generic Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- BenchChem. (2025). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.

- Russian Chemical Reviews. (2024, October 25). Methods for functionalization of anthraquinones.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 117-11-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound / CAS:117-11-3 - Zehao Industry Co., Ltd. [zehaochem.com]

- 5. parchem.com [parchem.com]

- 6. nbinno.com [nbinno.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | C14H8ClNO2 | CID 8327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis and Manufacturing of 1-Amino-5-chloroanthraquinone

This guide provides a comprehensive overview of the synthesis and manufacturing processes for 1-Amino-5-chloroanthraquinone, a pivotal intermediate in the production of high-performance dyes and a molecule of growing interest in advanced materials science.[1] Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the core synthetic methodologies, their underlying chemical principles, and the practical considerations for industrial-scale production.

Introduction: The Significance of this compound

This compound (CAS No. 117-11-3) is a substituted anthraquinone derivative characterized by an amino group at the 1-position and a chlorine atom at the 5-position of the anthraquinone core. This unique substitution pattern imparts valuable properties, making it an essential building block for a range of vat dyes, which are prized for their exceptional fastness to light, washing, and weathering.[2] Beyond its traditional role in the dye industry, the distinct electronic and photophysical characteristics of this compound have opened avenues for its application in the development of organic electronics and chemical sensors.

This guide will explore the primary manufacturing routes for this important intermediate, offering a critical analysis of each method's advantages and limitations. We will examine the reduction of 5-chloro-1-nitroanthraquinone and the amination of 1,5-dichloroanthraquinone, providing detailed protocols, mechanistic insights, and a comparative assessment of their industrial viability.

Synthesis Route 1: Reduction of 5-Chloro-1-nitroanthraquinone

A prevalent method for the synthesis of this compound involves the reduction of 5-chloro-1-nitroanthraquinone.[3][4] This pathway is attractive due to the relatively straightforward nature of the reduction reaction and the availability of the nitro-substituted precursor.

Reaction Principle and Mechanism

The core of this synthesis is the reduction of a nitro group (-NO₂) to a primary amine (-NH₂). This transformation can be achieved using various reducing agents, with sodium sulfide and hydrazine hydrate being common choices in industrial settings.[3]

The mechanism of nitro group reduction is a stepwise process involving several intermediates. In the case of reduction with sodium sulfide, the sulfide ions act as the reducing agent, and the reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amino group.

Catalytic hydrogenation, employing catalysts like Raney nickel or palladium on carbon, is another effective method for nitro group reduction.[5] However, the choice of reducing agent in an industrial setting is often dictated by factors such as cost, safety, and selectivity.

Experimental Protocol: Reduction using Hydrazine Hydrate

The following protocol is a representative example of the reduction of 5-chloro-1-nitroanthraquinone using hydrazine hydrate in an alkaline aqueous medium.

Materials:

-

5-Chloro-1-nitroanthraquinone

-

Water

-

Hydrazine hydrate

-

30% Aqueous sodium hydroxide solution

-

Dioxane (optional, as a co-solvent)

Procedure:

-

A mixture of water, hydrazine hydrate, and 30% aqueous sodium hydroxide solution is prepared in a suitable reactor. Dioxane can be added as a co-solvent to improve solubility.

-

The mixture is heated to approximately 70°C with stirring.

-

5-Chloro-1-nitroanthraquinone is gradually added to the heated mixture over a period of one hour.

-

The reaction mixture is stirred at 70°C for an additional 30 minutes to ensure complete reduction.

-

After the reaction is complete, the mixture is cooled to 25°C.

-

The precipitated product, this compound, is collected by filtration.

-

The filter cake is washed with water until the filtrate is neutral.

-

The product is then dried to yield this compound.

Industrial-Scale Manufacturing Considerations

On an industrial scale, the reduction of nitro compounds is a highly exothermic process that requires careful temperature control to prevent runaway reactions.[6] The choice of reactor is critical, with stirred tank reactors equipped with efficient cooling systems being standard. Process safety management is paramount, especially when handling hydrazine hydrate, which is a toxic and potentially explosive substance.

The use of sodium sulfide, while a common alternative, presents challenges related to the handling of hydrogen sulfide gas, which is toxic and corrosive.[6] Effluent treatment is a significant consideration for both methods, as the wastewater will contain residual reducing agents and byproducts.

Synthesis Route 2: Amination of 1,5-Dichloroanthraquinone

An alternative and widely used industrial method for producing this compound is the direct amination of 1,5-dichloroanthraquinone.[7] This reaction is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by an amino group.

Reaction Principle and Mechanism: The Ullmann Condensation

This amination is a type of Ullmann condensation reaction, which involves the copper-catalyzed substitution of an aryl halide.[8] The reaction is typically carried out at elevated temperatures and pressures in an aqueous ammonia solution.

The mechanism of this nucleophilic aromatic substitution on the anthraquinone core is facilitated by the electron-withdrawing nature of the carbonyl groups, which activates the aromatic ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate. The role of the copper catalyst is to facilitate the carbon-nitrogen bond formation. While the precise mechanism of copper catalysis in Ullmann reactions is complex and has been the subject of extensive research, it is generally accepted to involve oxidative addition and reductive elimination steps.[9]

Experimental Protocol: High-Pressure Amination

The following protocol describes the amination of 1,5-dichloroanthraquinone under high pressure.

Materials:

-

1,5-Dichloroanthraquinone (technical grade, 95%)

-

25% Aqueous ammonia solution

-

Water

Procedure:

-

A high-pressure autoclave is charged with 1,5-dichloroanthraquinone, 25% aqueous ammonia solution, and water.

-

The autoclave is sealed, and the mixture is heated to 200-220°C with vigorous stirring.

-

The reaction is maintained at this temperature for 4-6 hours.

-

After the reaction period, the autoclave is cooled, and the pressure is carefully released.

-

The product mixture is filtered.

-

The solid residue is washed with water until neutral and then dried.

-

The resulting product is a mixture containing this compound, 1,5-diaminoanthraquinone (a byproduct), and some unreacted 1,5-dichloroanthraquinone.[7]

Industrial-Scale Manufacturing and Purification

The high-pressure amination process requires specialized equipment, including robust autoclaves capable of withstanding the operating pressures and corrosive environment.[10] Precise control of temperature and pressure is crucial for optimizing the yield of the desired mono-aminated product and minimizing the formation of the di-aminated byproduct.

A significant challenge in this synthesis route is the separation of this compound from the reaction mixture. The crude product typically contains a substantial amount of 1,5-diaminoanthraquinone. One industrial approach to purification involves a subsequent acylation step. The mixture of aminoanthraquinones is treated with an acylating agent, such as benzoyl chloride. The resulting diacylaminoanthraquinone is significantly less soluble in organic solvents than the monoacylaminochloroanthraquinone, allowing for their separation by filtration. The desired 1-acylamino-5-chloroanthraquinone can then be isolated from the filtrate.

Comparative Analysis of Synthesis Routes

The choice between the reduction and amination routes for the industrial production of this compound depends on several factors, including the availability and cost of starting materials, capital investment for equipment, and environmental considerations.

| Feature | Reduction of 5-Chloro-1-nitroanthraquinone | Amination of 1,5-Dichloroanthraquinone |

| Starting Material | 5-Chloro-1-nitroanthraquinone | 1,5-Dichloroanthraquinone |

| Key Reagents | Hydrazine hydrate or sodium sulfide | Aqueous ammonia, copper catalyst |

| Reaction Conditions | Moderate temperature (e.g., 70°C), atmospheric pressure | High temperature (200-220°C), high pressure |

| Primary Byproducts | Oxidation products of the reducing agent | 1,5-Diaminoanthraquinone |

| Purification Challenges | Removal of inorganic salts and residual reducing agents | Separation of mono- and di-aminated products |

| Safety Concerns | Handling of toxic and potentially explosive hydrazine hydrate or toxic H₂S | High-pressure operations, handling of ammonia |

Purification of this compound

Achieving the high purity of this compound required for its use in high-performance dyes and electronic materials often necessitates further purification steps beyond simple washing and filtration.[2]

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[11][12] The selection of an appropriate solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the crystallization of the pure product upon cooling. For aminoanthraquinones, solvents such as toluene, chlorobenzene, or nitrobenzene have been used.[7][13] The choice of solvent will depend on the specific impurities present and the desired purity level.

Chromatography

For applications requiring very high purity, chromatographic techniques can be employed. Column chromatography, using adsorbents like silica gel or alumina, can effectively separate this compound from closely related impurities.[14] While often used on a laboratory scale, industrial-scale chromatographic separations are becoming more common for high-value chemical intermediates.[15]

Conclusion

The synthesis of this compound is a well-established industrial process with two primary routes, each with its own set of advantages and challenges. The choice of synthesis pathway is a strategic decision for chemical manufacturers, balancing economic, safety, and environmental factors. As the demand for high-performance dyes and novel materials continues to grow, the optimization of these synthetic routes and the development of more efficient and sustainable manufacturing processes will remain an area of active research and development. This guide has provided a foundational understanding of the key chemical and engineering principles involved in the production of this vital chemical intermediate.

References

-

Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Anthraquinone Dyes and Intermediates. ResearchGate. [Link]

-

Column Chromatography. (n.d.). Purification of Dyes, Dye Intermediates, Alkaloids Steroids, Liquids, Amino Acids, Hormones, Aliphat. [Link]

-

Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

-

Organic Process Research & Development. (2015). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. WordPress. [Link]

- Google Patents. (n.d.). US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones.

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Scribd. (n.d.). Anthraquinone Dyes and Intermediates. [Link]

-

Semantic Scholar. (n.d.). Purification procedures for synthetic dyes: Part 1—dry column chromatography. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

-

thyssenkrupp Uhde. (n.d.). Amination Technology. [Link]

-

Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

-

PubMed. (n.d.). Dye affinity chromatography. [Link]

-

Scientific Research Publishing. (n.d.). (2006) Anthraquinone. In Kirk-Othmer Encyclopedia of Chemical Technology, 5th Edition, John Wiley & Sons, New York, 419-427. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

ResearchGate. (2019, February 27). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2017, November 30). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. [Link]

-

AS Engineers. (2024, August 17). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. [Link]

-

YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

-

University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

-

YouTube. (2021, June 29). High-Pressure Glass Reactor (Interchangeable Reaction Vessel). [Link]

- Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.

- Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-aminoanthraquinone.

-

ResearchGate. (2021, July 1). Design of Ammonia Reactor. [Link]

-

Environmental Clearance. (n.d.). Proposed Synthetic Organic Chemicals Manufacturing Unit (Dyes & Dye Intermediates) along with 4 MW CPP. [Link]

-

ResearchGate. (n.d.). Reactor and equipment for reductive amination in a basic scheme. [Link]

-

SolarPACES. (n.d.). A Low-pressure Reactor Design for Solar Thermochemical Ammonia Production. [Link]

-

ResearchGate. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

- Google Patents. (n.d.). US4016182A - Process for the production of aminoanthraquinone compounds.

-

The Role of this compound in Modern Dye Manufacturing. (n.d.). [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

-

OUCI. (n.d.). Solvent effects on aromatic nucleophilic substitution reactions. Part 7. Determination of the empirical polarity parame…. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN108911999B - A kind of synthetic method of 1-aminoanthraquinone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C14H8ClNO2 | CID 8327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 7. US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones - Google Patents [patents.google.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. column-chromatography.com [column-chromatography.com]

- 15. Purification procedures for synthetic dyes: Part 1—dry column chromatography | Semantic Scholar [semanticscholar.org]

Molecular structure and IUPAC name of 1-Amino-5-chloroanthraquinone

An In-depth Technical Guide to 1-Amino-5-chloroanthraquinone: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate, historically significant in the synthesis of high-performance vat dyes. Its unique molecular architecture, characterized by a rigid polycyclic aromatic anthraquinone core substituted with both an electron-donating amino group and an electron-withdrawing chlorine atom, imparts a rich set of chemical and electronic properties. This guide provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, established synthetic routes, and analytical characterization. Furthermore, it explores the transition of this molecule from its traditional role in the dye industry to its emerging applications in advanced materials science, including organic electronics and fluorescent sensors, as well as its potential in biomedical research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.

Chapter 1: Molecular Identity and Physicochemical Properties

Nomenclature and Identification

The unambiguous identification of a chemical compound is fundamental to scientific research and development. This compound is known by several identifiers across various chemical databases and regulatory frameworks.

-

Synonyms : 5-Chloro-1-aminoanthraquinone, 1-Amino-5-chloro-9,10-anthracenedione[2]

Molecular Structure

The structure of this compound is based on the anthracene-9,10-dione (anthraquinone) core. An amino group (-NH₂) is substituted at the C1 position, and a chlorine atom (-Cl) is at the C5 position. This specific substitution pattern is crucial to its reactivity and coloristic properties. The presence of both electron-donating (-NH₂) and electron-withdrawing (-Cl) groups on the conjugated aromatic system creates a push-pull electronic effect, which is key to its function as a chromophore and its potential in optoelectronic applications.[4][6]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, processing, and application. It is a solid compound at room temperature, appearing as red to reddish-brown crystals or powder.[1][6] Its polycyclic aromatic nature results in low solubility in water, but it exhibits good solubility in various organic solvents, a characteristic leveraged in its synthesis and purification.[6]

| Property | Value | Source |

| Molecular Formula | C₁₄H₈ClNO₂ | [1][2][7] |

| Molecular Weight | 257.67 g/mol | [1][2] |

| Appearance | Red or reddish-brown crystals/powder | [6] |

| Melting Point | 215-216 °C | [2] |

| Solubility | Insoluble in water; Soluble in acetone, chloroform | [6] |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)Cl | [2][8] |

| InChIKey | QIHMGEKACAOTPE-UHFFFAOYSA-N | [2][8] |

Chapter 2: Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of this compound is critical for its commercial availability. The primary industrial methods are designed for scalability and cost-effectiveness.

-

Reduction of 5-Chloro-1-nitroanthraquinone : A common and direct method involves the selective reduction of the nitro group on 5-chloro-1-nitroanthraquinone.[1] This pathway is favored due to the well-established chemistry of nitro group reduction, which can be achieved using various reducing agents like sodium sulfide. The choice of reducing agent is critical to avoid affecting the chloro and carbonyl functional groups.

-

Amination of 1,5-Dichloroanthraquinone : An alternative route involves the nucleophilic aromatic substitution of a chlorine atom on 1,5-dichloroanthraquinone with ammonia.[9] This reaction typically requires high temperatures (190-240 °C) and pressure in an autoclave. The rationale behind these harsh conditions is to overcome the deactivating effect of the carbonyl groups on the anthraquinone ring, making the chlorine atoms less susceptible to nucleophilic attack. The process is designed to favor mono-substitution over di-substitution, leading to the desired product.[9]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Amination of 1,5-Dichloroanthraquinone

This protocol is adapted from established patent literature and represents a viable method for laboratory-scale synthesis.[9]

Objective: To synthesize this compound from 1,5-dichloroanthraquinone.

Materials:

-

1,5-Dichloroanthraquinone (technical grade, e.g., 95%)

-

25% Ammonia solution (aqueous)

-

Deionized water

-

High-pressure autoclave with stirring mechanism

Procedure:

-

Reactor Charging: In a suitable high-pressure autoclave, charge 83 g of 1,5-dichloroanthraquinone.

-

Reagent Addition: Add 100 ml of a 25% strength aqueous ammonia solution and 300 ml of deionized water to the autoclave.

-

Causality Note: The excess water serves as a solvent and helps to moderate the reaction pressure. The ammonia solution provides the nucleophile for the substitution reaction.

-

-

Reaction Conditions: Seal the autoclave and heat the mixture to 220 °C while stirring continuously. Maintain this temperature for 4 hours.

-

Causality Note: The high temperature and resulting pressure are necessary to drive the nucleophilic aromatic substitution, which is otherwise slow on the deactivated anthraquinone ring system. Stirring ensures homogeneity and efficient mass transfer.

-

-

Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and carefully vent to release any residual pressure.

-

Product Isolation: Open the autoclave and filter the resulting solid product from the reaction mixture.

-

Washing and Purification: Wash the collected solid with deionized water until the filtrate is neutral. This step is crucial to remove unreacted ammonia and any water-soluble byproducts.

-

Drying: Dry the purified product in a vacuum oven to obtain the final this compound.

Self-Validation: The purity of the final product should be assessed using techniques like HPLC, and its identity confirmed by melting point analysis and spectroscopic methods (FTIR, NMR).

Chapter 3: Applications and Future Prospects

Core Application: Intermediate for Vat Dyes

Historically, the primary use of this compound is as a key intermediate in the manufacture of vat dyes.[1][5] Its structure provides a robust chromophore and reactive sites (the amino group and the chlorine atom) for building larger, more complex dye molecules.[4] Dyes derived from this intermediate are known for their exceptional fastness to light, washing, and weathering, making them suitable for high-quality textiles like outdoor fabrics and premium apparel.[4]

Emerging Applications in Advanced Materials

The unique electronic properties of this compound have opened doors to applications beyond traditional dyes.[4]

-

Organic Electronics : The compound is being investigated for use in organic light-emitting diodes (OLEDs).[4][10] Its conjugated system allows for efficient charge transport and its structure can be tuned to emit light at specific wavelengths, making it a candidate for emissive or charge-transport layers in OLED devices.[10]

-

Fluorescent Sensors : The fluorescence of the anthraquinone core can be modulated by its substituents. The amino group, in particular, can interact with analytes like metal ions, leading to detectable changes in fluorescence intensity or wavelength.[6][10] This property is being explored for the development of sensitive and selective chemical sensors for environmental or biomedical diagnostics.[3][4][6]

Potential in Biomedical Research

The anthraquinone scaffold is present in several anticancer agents. Preliminary research has explored derivatives of this compound for their potential biological activity, including in the development of new anticancer drugs.[3][4] The amino group provides a handle for further chemical modification to improve bioavailability and target specificity.

Caption: Application landscape for this compound.

Chapter 4: Safety, Handling, and Toxicology

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:

The compound is marked with the "Warning" signal word.[1][11]

Safe Handling and Personal Protective Equipment (PPE)

Given its irritant properties, strict adherence to safety protocols is mandatory.

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[11]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[7][11]

-

Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[7][11]

-

Respiratory Protection : If dust generation is unavoidable, a NIOSH-approved particulate respirator should be used.[11]

-

-

Handling : Avoid contact with skin, eyes, and clothing. Prevent dust formation and accumulation. Wash hands thoroughly after handling.[11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Toxicological Summary

The systemic toxicity of this compound is considered low.[1] However, it is a known irritant.[5][7] Much of the severe toxicity data is extrapolated from the general class of anthraquinones, which, upon ingestion in large quantities, can have a cathartic effect and potentially cause kidney damage.[1][5] There is no evidence of this compound being an endocrine disruptor.[11]

Conclusion

This compound remains a compound of significant industrial relevance. While its foundation is firmly rooted in the dye and pigment industry, its future is increasingly tied to the field of advanced materials and biomedical science. The unique interplay of its functional groups on a stable aromatic platform provides a rich ground for scientific exploration. A thorough understanding of its synthesis, properties, and safety is essential for any professional aiming to innovate with this versatile molecule, whether for creating more durable colors or for developing the next generation of electronic and diagnostic technologies.

References

- This compound | Solubility of Things. (n.d.). Vertex AI Search.

-

This compound - ChemBK. (2024, April 9). ChemBK. Retrieved December 13, 2025, from [Link]

-

This compound: Versatile Intermediate for Dyes and Advanced Materials. (n.d.). LookChem. Retrieved December 13, 2025, from [Link]

-

This compound | C14H8ClNO2 | CID 8327. (n.d.). PubChem. Retrieved December 13, 2025, from [Link]

-

The Role of this compound in Modern Dye Manufacturing. (n.d.). LookChem. Retrieved December 13, 2025, from [Link]

-

This compound - CAS Common Chemistry. (n.d.). CAS. Retrieved December 13, 2025, from [Link]

-

This compound (C14H8ClNO2). (n.d.). PubChemLite. Retrieved December 13, 2025, from [Link]

-

This compound - Hazardous Agents. (n.d.). Haz-Map. Retrieved December 13, 2025, from [Link]

- Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones. (1979). Google Patents.

-

This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved December 13, 2025, from [Link]

- Synthesis of 1-amino-anthraquinone. (1992). Google Patents.

-

Synthesis of 1-amino-anthraquinone. (1992). European Patent Office. Retrieved December 13, 2025, from [Link]

-

A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2024). MDPI. Retrieved December 13, 2025, from [Link]

-

Exploring the Potential of this compound in Advanced Materials. (n.d.). LookChem. Retrieved December 13, 2025, from [Link]

Sources

- 1. This compound | C14H8ClNO2 | CID 8327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

- 8. PubChemLite - this compound (C14H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 9. US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

A Spectroscopic Guide to 1-Amino-5-chloroanthraquinone: Structure, Characterization, and Interpretation

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Amino-5-chloroanthraquinone (CAS No. 117-11-3), a key intermediate in the synthesis of high-performance vat dyes.[1][2] Intended for researchers, chemists, and quality control professionals, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its structural elucidation and characterization. Beyond presenting raw data, this guide emphasizes the rationale behind experimental protocols and the principles of spectral interpretation, offering a holistic understanding of how molecular structure dictates spectroscopic output.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound built upon a rigid anthraquinone core. Its molecular structure, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing chlorine atom (-Cl) at opposing ends of the fused ring system, creates a unique electronic and chemical environment.[1] This substitution pattern is critical to its function as a dye intermediate, influencing the final color, fastness, and overall performance of the resulting dyes.[1]

Accurate and unambiguous structural confirmation is paramount for ensuring the purity and consistency of this intermediate in industrial applications. The following sections detail the application of fundamental spectroscopic methods to achieve this, providing both the procedural "how" and the interpretive "why."

Molecular Structure and Spectroscopic Correlation Workflow

The structural analysis of this compound relies on a synergistic workflow where each spectroscopic technique provides complementary information. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups and their bonding environments, and Mass Spectrometry confirms the molecular weight and elemental composition.

Caption: A workflow diagram illustrating the complementary roles of NMR, IR, and Mass Spectrometry in the structural verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.[3] For this compound, both ¹H and ¹³C NMR are essential for assigning the positions of the six aromatic protons and fourteen carbon atoms.

Experimental Protocol: NMR Spectroscopy

The choice of a suitable deuterated solvent is critical for NMR analysis. Due to the limited solubility and potential for hydrogen bonding of the amino group, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can dissolve a wide range of polar and non-polar compounds and its residual proton signal does not typically interfere with the aromatic region of interest.[4]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 15-20 mg of dry this compound powder.

-

Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.7 mL of DMSO-d₆.

-

Homogenization: Cap the tube and gently agitate or use sonication until the sample is fully dissolved. A clear, colored solution should be obtained.

-

Instrumentation: Insert the NMR tube into the spectrometer.

-

Acquisition:

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C, a proton-decoupled experiment is standard.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data to obtain the final spectra.[3]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The amino group protons (-NH₂) may appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The coupling patterns (doublets, triplets, or doublets of doublets) are key to assigning protons to their specific positions on the anthraquinone rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

|---|---|---|---|---|

| H-2 | ~7.2 | Doublet of doublets | J ≈ 8.0, 1.0 | Ortho-coupled to H-3, meta-coupled to H-4. Shielded by the adjacent -NH₂ group. |

| H-3 | ~7.6 | Triplet | J ≈ 8.0 | Ortho-coupled to both H-2 and H-4. |

| H-4 | ~7.3 | Doublet of doublets | J ≈ 8.0, 1.0 | Ortho-coupled to H-3, meta-coupled to H-2. |

| H-6 | ~7.8 | Doublet of doublets | J ≈ 7.5, 1.2 | Ortho-coupled to H-7, meta-coupled to H-8. Deshielded by the C-5 chloro group. |

| H-7 | ~7.9 | Triplet | J ≈ 7.8 | Ortho-coupled to both H-6 and H-8. |

| H-8 | ~7.7 | Doublet of doublets | J ≈ 8.0, 1.2 | Ortho-coupled to H-7, meta-coupled to H-6. |

| -NH₂ | Variable (broad) | Singlet | - | Protons are exchangeable; signal is often broad and its position is solvent-dependent. |

Note: These are predicted values based on general principles of substituent effects on anthraquinones. Actual experimental values may vary slightly.[4][5]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbons (C-9, C-10) are the most deshielded, appearing far downfield. Carbons directly attached to the electronegative amino and chloro groups (C-1, C-5) and the quaternary carbons at the ring junctions will also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| C-1 | ~150 | Attached to the electron-donating -NH₂ group, resulting in significant shielding compared to a standard aromatic carbon. |

| C-5 | ~135 | Attached to the electronegative -Cl atom, leading to deshielding. |

| C-9, C-10 | >180 | Carbonyl carbons are highly deshielded due to the double bond to oxygen.[6] |

| Other Aromatic CH | 115-140 | The specific shifts are influenced by their position relative to the substituents. |

| Quaternary Carbons | 125-145 | Carbons at ring junctions with no attached protons. |

Note: Specific assignments often require advanced 2D NMR techniques like HSQC and HMBC for unambiguous correlation.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl groups, the amino group, and vibrations of the aromatic rings.

Experimental Protocol: FTIR using KBr Pellet Method

For solid samples, the Potassium Bromide (KBr) pellet technique is a standard method that produces high-quality transmission spectra. KBr is used because it is transparent to infrared radiation and, under pressure, forms a clear disc.[10][11]

Step-by-Step Methodology:

-

Preparation: Gently grind ~1-2 mg of the sample with ~150-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle.[12] The goal is to create a fine, homogeneous mixture.

-

Die Assembly: Transfer the mixture into a pellet-forming die.

-

Pressing: Place the die into a hydraulic press. Apply a force of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[13][14]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first for automatic subtraction.

IR Spectral Data and Interpretation

The key to interpreting the IR spectrum is to correlate the observed absorption bands with specific molecular vibrations.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. NMR study of some anthraquinones from rhubarb | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. meihonglab.com [meihonglab.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. What Are The Advantages Of Using Kbr Pellets In Ftir Spectroscopy? Achieve High-Resolution, Sensitive Analysis - Kintek Press [kinteksolution.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

Unlocking New Frontiers: A Technical Guide to the Research Applications of 1-Amino-5-chloroanthraquinone

Abstract

1-Amino-5-chloroanthraquinone, a substituted anthraquinone historically recognized for its role as a key intermediate in the synthesis of vat dyes, is emerging as a versatile scaffold in advanced scientific research.[1][2] Its unique electronic and photophysical properties, stemming from the conjugated anthraquinone core functionalized with electron-donating amino and electron-withdrawing chloro groups, have opened new avenues for exploration in medicinal chemistry, materials science, and analytical chemistry. This technical guide provides an in-depth exploration of the burgeoning research applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. We will delve into its synthesis, its utility in the development of novel anticancer agents and fluorescent chemosensors, and its prospective role in organic electronics. This guide is designed to be a practical resource, replete with experimental insights, detailed protocols, and a robust framework of scientific evidence to inspire and facilitate future innovation.

Physicochemical Properties and Synthesis

This compound (CAS No. 117-11-3) is a red or reddish-brown crystalline powder with a molecular formula of C₁₄H₈ClNO₂ and a molecular weight of 257.68 g/mol .[3] It is characterized by its limited solubility in water but shows good solubility in organic solvents such as acetone and chloroform. This solubility profile is a direct consequence of its molecular structure, which combines a large, nonpolar polycyclic aromatic system with polar amino and chloro substituents.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈ClNO₂ | [3] |

| Molecular Weight | 257.68 g/mol | [3] |

| Appearance | Red or reddish-brown crystalline powder | [3] |

| Melting Point | 204-210 °C | [4] |

| Solubility | Insoluble in water; Soluble in acetone, chloroform | [3] |

The primary route for the synthesis of this compound is through the reduction of 5-chloro-1-nitroanthraquinone.[3][5] A common laboratory-scale and industrial method involves the use of sodium sulfide as the reducing agent. While specific protocols may vary, the general principle involves the selective reduction of the nitro group to an amino group without affecting the chloro substituent or the anthraquinone core.

A patented method for the preparation of 1-acylamino-5-chloroanthraquinones provides insight into the synthesis of the parent amino compound.[6] This process involves the reaction of 1,5-dichloroanthraquinone with aqueous ammonia at elevated temperatures (190-240 °C) in an autoclave. This reaction yields a mixture containing this compound and 1,5-diaminoanthraquinone. The subsequent acylation of this mixture allows for the separation of the mono- and di-acylated products based on their differential solubilities.[6]

Applications in Drug Discovery and Development: A Scaffold for Novel Anticancer Agents

The anthraquinone core is a well-established pharmacophore in oncology, with clinically used drugs such as doxorubicin and mitoxantrone featuring this structural motif. These compounds primarily exert their anticancer effects through mechanisms like DNA intercalation and inhibition of topoisomerase II. Anthraquinone derivatives, including those derived from this compound, are being actively investigated for their potential as next-generation anticancer agents.

The cytotoxic potential of anthraquinone derivatives is often linked to their ability to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis. The specific substitution pattern on the anthraquinone ring system plays a crucial role in modulating this biological activity.

The general workflow for evaluating the anticancer potential of this compound derivatives is outlined below:

Figure 1: A generalized workflow for the investigation of this compound derivatives as potential anticancer agents.

Advanced Materials Science: Fluorescent Chemosensors

The inherent fluorescence of the anthraquinone scaffold can be modulated by the introduction of various functional groups. This property makes this compound an attractive building block for the design of fluorescent chemosensors for the detection of metal ions and other analytes. The amino group can act as a recognition site, and its interaction with an analyte can lead to a detectable change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission.

A notable example is the development of a highly selective and ultrasensitive fluorescent chemosensor for ferric ions (Fe³⁺) based on poly(this compound) (PACA).[7] This polymer was synthesized via a chemically oxidative interfacial polymerization method. The resulting sensor exhibits significant fluorescence quenching in the presence of Fe³⁺, allowing for its detection at ultra-low concentrations.

Key Performance Characteristics of PACA-based Fe³⁺ Sensor:

| Parameter | Value | Reference |

| Detection Limit | 2.0 x 10⁻¹¹ M | [7] |

| Linear Range | 1.0 x 10⁻¹⁰ to 1.0 x 10⁻⁴ M | [7] |

| Quenching Mechanism | Static quenching due to complex formation | [7] |

Experimental Protocol: Synthesis of Poly(this compound) (PACA) for Chemosensor Applications

This protocol is based on the chemically oxidative interfacial polymerization method.

Materials:

-

This compound (monomer)

-

Ammonium persulfate (oxidant)

-

Dodecylbenzenesulfonic acid (dopant and surfactant)

-

Chloroform (organic solvent)

-

Deionized water

Procedure:

-

Monomer Solution: Dissolve a specific amount of this compound in chloroform.

-

Aqueous Oxidant Solution: Prepare an aqueous solution of ammonium persulfate and dodecylbenzenesulfonic acid.

-

Interfacial Polymerization: Carefully layer the aqueous oxidant solution on top of the organic monomer solution in a reaction vessel. The polymerization will occur at the interface of the two immiscible liquids.

-

Reaction: Allow the reaction to proceed at room temperature for a specified period (e.g., 24 hours).

-

Isolation of Polymer: After the reaction is complete, the precipitated polymer is collected by filtration.

-

Purification: The polymer is washed sequentially with deionized water, methanol, and acetone to remove any unreacted monomer, oxidant, and dopant.

-

Drying: The purified polymer is dried under vacuum to obtain a fine powder.

Figure 2: A schematic workflow for the synthesis of a PACA-based fluorescent sensor and its application in the detection of Fe³⁺.

Emerging Applications in Organic Electronics

The unique electronic properties of this compound, including its ability to absorb and emit light within specific wavelengths, make it a promising candidate for applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[8] Anthracene derivatives are widely used in OLEDs as emitting materials, as well as hole and electron-transporting materials.[9][10][11]

The combination of an electron-donating amino group and an electron-withdrawing chloro group on the anthraquinone core can be strategically utilized to tune the energy levels (HOMO/LUMO) of the material. This tunability is critical for designing efficient charge-transporting and emissive layers in OLED devices. While specific research on the direct application of this compound in OLEDs is still emerging, the broader class of anthraquinone derivatives has shown significant promise.[12]

The general structure of a multilayer OLED device where an anthraquinone derivative could be incorporated is shown below:

Figure 3: A simplified schematic of a multilayer OLED device structure, highlighting the potential placement of an anthraquinone-based material in the emissive layer.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. It is classified as causing serious eye irritation.[3] It may also cause skin and respiratory tract irritation.[4] The toxicological properties of this compound have not been fully investigated. Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.

Conclusion and Future Outlook

This compound has transcended its traditional role as a dye intermediate to become a molecule of significant interest in diverse research fields. Its adaptable structure provides a robust platform for the development of novel anticancer agents, highly sensitive fluorescent chemosensors, and potentially, new materials for organic electronics. The causality behind its utility lies in the synergistic interplay between the anthraquinone core and its functional substituents, which govern its biological activity and photophysical properties.

The protocols and data presented in this guide serve as a testament to the versatility of this compound and are intended to be a self-validating system for researchers embarking on studies with this compound. As research continues to uncover the full extent of its capabilities, we can anticipate further innovative applications of this remarkable molecule in addressing challenges in medicine, environmental monitoring, and technology.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Luedi, H. (1979). Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones. U.S. Patent No. 4,179,450. Washington, DC: U.S.

-

PubChem. 1-Aminoanthraquinone. National Center for Biotechnology Information. [Link]

-

ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a. [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

-

Organic Syntheses. α-CHLOROANTHRAQUINONE. [Link]

-

Ingenta Connect. Enhanced Lifetime of Organic Light-Emitting Diodes Using an Anthracene Derivative with High Glass Transition Temperature. [Link]

-

ResearchGate. IC50 values of the tested compounds against to the cell lines in MTT assay. [Link]

-

Haz-Map. This compound. [Link]

-

Geson. The Role of this compound in Modern Dye Manufacturing. [Link]

-

ResearchGate. IC50 values for anthraquinone compounds inhibiting the growth of lung and pancreatic cancer cell lines. [Link]

-

PolyU Scholars Hub. High performance organic light-emitting diodes based on tetra(methoxy)-containing anthracene derivatives as a hole transport and electron-blocking layer. [Link]

-

RSC Publishing. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. [Link]

-

Asian Journal of Applied Chemistry Research. A Green and Scalable Synthesis of 1-Amino Anthraquinone. [Link]

-

Journal of Materials Chemistry. The development of anthracene derivatives for organic light-emitting diodes. [Link]

-

PubMed. Poly(this compound): highly selective and ultrasensitive fluorescent chemosensor for ferric ion. [Link]

-

Journal of Materials Chemistry. High performance organic light-emitting diodes based on tetra(methoxy)-containing anthracene derivatives as a hole transport and electron-blocking layer. [Link]

-

ResearchGate. Poly(this compound): Highly Selective and Ultrasensitive Fluorescent Chemosensor For Ferric Ion. [Link]

-

MDPI. Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. [Link]

-

MDPI. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. [Link]

- Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C14H8ClNO2 | CID 8327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. US4179450A - Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones - Google Patents [patents.google.com]

- 7. Poly(this compound): highly selective and ultrasensitive fluorescent chemosensor for ferric ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Enhanced Lifetime of Organic Light-Emitting Diodes Using an Anthr...: Ingenta Connect [ingentaconnect.com]

- 11. research.polyu.edu.hk [research.polyu.edu.hk]

- 12. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]

Navigating the Safe Handling of 1-Amino-5-chloroanthraquinone: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 1-Amino-5-chloroanthraquinone (CAS No. 117-11-3), a crucial intermediate in the synthesis of vat dyes and a compound of interest in advanced materials research.[1][2] Professionals in research, development, and manufacturing are equipped here with the necessary knowledge to mitigate risks and ensure a secure laboratory environment. This document moves beyond a standard safety data sheet by elucidating the rationale behind safety protocols, grounded in the specific chemical and toxicological properties of the compound.

Chemical and Physical Identity

A thorough understanding of the physical and chemical properties of this compound is foundational to its safe handling. This solid, crystalline substance, appearing as red or reddish-brown, is characterized by its limited solubility in water but greater solubility in organic solvents like acetone and chloroform.[3] Its stability under normal conditions is a key factor in its storage and handling.[4]

| Property | Value | Source |

| Molecular Formula | C₁₄H₈ClNO₂ | [5] |

| Molecular Weight | 257.67 g/mol | [6] |

| CAS Number | 117-11-3 | [5] |

| Appearance | Red or reddish-brown crystals or powder | [3] |

| Melting Point | 210 °C | [7] |

| Boiling Point | 500.9±50.0 °C (Predicted) | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents such as acetone and chloroform. | [3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4]

The following diagram illustrates the GHS classification for this compound:

Caption: Immediate first-aid procedures for exposure to this compound.

Proactive Safety: Handling and Storage Protocols

Adherence to proper handling and storage procedures is the most effective way to prevent exposure.

Handling:

-

Ventilation: Always use this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [4]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [4]* Hygiene: Wash hands thoroughly after handling. [4]Avoid eating, drinking, or smoking in the laboratory. [8]* Dust Formation: Avoid creating dust. Use appropriate tools and techniques for handling powders. [4] Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place. [4][9]* Conditions: Store in a cool, ventilated warehouse, away from fire and heat sources. [9]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential.

| Control Measure | Specification | Rationale |

| Engineering Controls | Use in a well-ventilated area or under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [4] | To minimize inhalation exposure and provide immediate decontamination facilities. |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | To prevent eye contact, which can cause serious irritation. [4] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact, which can cause irritation. [4] |

| Respiratory Protection | Not required under normal use with adequate ventilation. In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent respiratory tract irritation from dust inhalation. [4] |

Disposal Considerations

Waste generated from this compound is classified as hazardous waste. [4] Disposal Protocol:

-